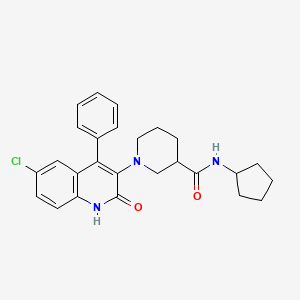![molecular formula C22H22N6O2 B10864546 N-(2-methylpropyl)-7-phenyl-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B10864546.png)
N-(2-methylpropyl)-7-phenyl-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BENZOYL-N~5~-ISOBUTYL-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes benzoyl, isobutyl, and phenyl groups
Preparation Methods
The synthesis of 6-BENZOYL-N~5~-ISOBUTYL-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXAMIDE involves multiple steps, including the formation of the tetraazolo ring and the introduction of the benzoyl, isobutyl, and phenyl groups. The reaction conditions typically require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-BENZOYL-N~5~-ISOBUTYL-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It could be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 6-BENZOYL-N~5~-ISOBUTYL-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
6-BENZOYL-N~5~-ISOBUTYL-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Benzoyl derivatives: Compounds with similar benzoyl groups may have comparable chemical properties and reactivity.
Isobutyl derivatives: These compounds share the isobutyl group and may exhibit similar biological activity.
Phenyl derivatives: Compounds with phenyl groups may have similar aromatic properties and applications
Properties
Molecular Formula |
C22H22N6O2 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
6-benzoyl-N-(2-methylpropyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H22N6O2/c1-14(2)13-23-21(30)18-17(20(29)16-11-7-4-8-12-16)19(15-9-5-3-6-10-15)28-22(24-18)25-26-27-28/h3-12,14,19H,13H2,1-2H3,(H,23,30)(H,24,25,27) |
InChI Key |
LZCDOOMDKFKVIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2,5-bis(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10864473.png)
![3-({[(2-Carboxyphenyl)sulfanyl]acetyl}amino)-5-nitrobenzoic acid](/img/structure/B10864476.png)
methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B10864501.png)
![2-{1-(1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10864506.png)
![3-amino-6-methyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10864507.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B10864510.png)
![Methyl 4-({2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetyl}amino)benzoate](/img/structure/B10864518.png)
![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-hydroxyquinazolin-4(3H)-one](/img/structure/B10864521.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(2-methylquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B10864523.png)
![8-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10864530.png)
![5-(methylsulfanyl)-3-(propylsulfanyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B10864536.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10864540.png)
